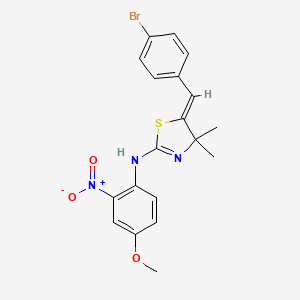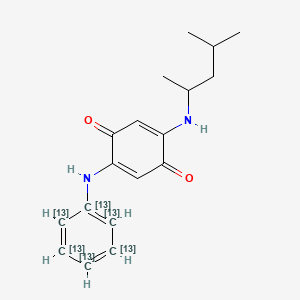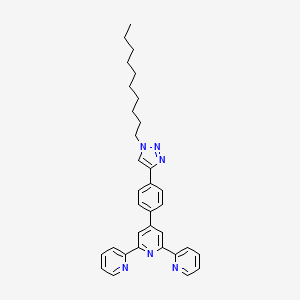
Anticancer agent 54
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 54 is a novel compound that has shown promising potential in the treatment of various types of cancer. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. The development of this compound represents a significant advancement in the field of oncology, offering hope for more effective and targeted cancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 54 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the use of cyclometalated gold (III) complexes, which react with bisphosphines to form the desired compound . The reaction conditions typically include refluxing methanol and the use of catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages over traditional batch processes . Continuous flow synthesis allows for better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. This method ensures a consistent and high-quality production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 54 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include azides, alkynes, and bisphosphines . The reaction conditions often involve the use of catalysts such as potassium carbonate and specific solvents like methanol.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced anticancer activity. These derivatives are characterized by their ability to induce apoptosis, generate mitochondrial reactive oxygen species, and modulate mitochondrial respiration in cancer cells .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 54 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of action of gold-based anticancer agents . In biology, it serves as a tool for investigating the molecular pathways involved in cancer cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer . In industry, it is used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 54 involves the inhibition of key molecular targets and pathways involved in cancer cell proliferation and survival. This compound exerts its effects by stabilizing the covalent enzyme-DNA complex, inducing double-strand breaks in the DNA, and preventing the enzyme from rebinding . Additionally, this compound modulates mitochondrial respiration and generates reactive oxygen species, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 54 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include benzimidazole-based anticancer agents and pyrimidine derivatives . Benzimidazole-based agents function as hydrogen donors or acceptors and bind to different drug targets involved in cancer progression . Pyrimidine derivatives, on the other hand, are recognized for their structural similarity to nucleotide base pairs and their role in various biological processes . This compound stands out due to its ability to target specific molecular pathways and induce apoptosis through mitochondrial modulation.
Eigenschaften
Molekularformel |
C33H36N6 |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
4-[4-(1-decyltriazol-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H36N6/c1-2-3-4-5-6-7-8-13-22-39-25-33(37-38-39)27-18-16-26(17-19-27)28-23-31(29-14-9-11-20-34-29)36-32(24-28)30-15-10-12-21-35-30/h9-12,14-21,23-25H,2-8,13,22H2,1H3 |
InChI-Schlüssel |
IPNHHWMEUBLGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C=C(N=N1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


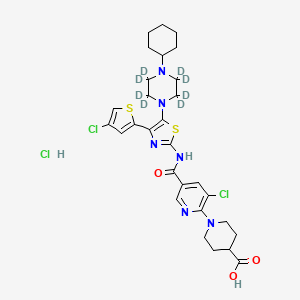
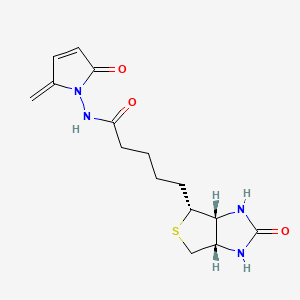
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
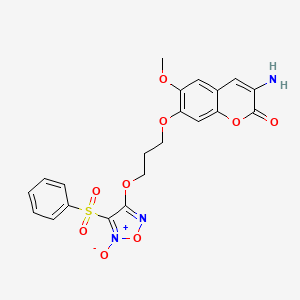

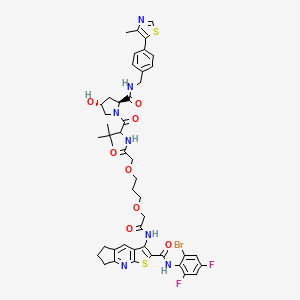

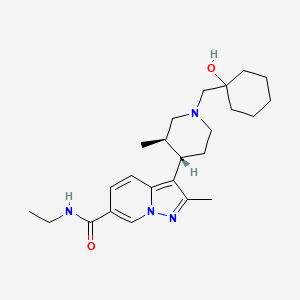

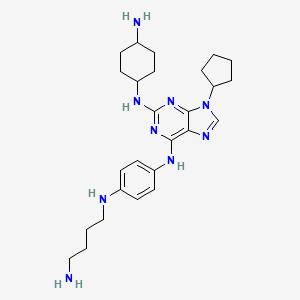
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
